Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (CAS: 159635-22-0) is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a hydroxyl group at the 3-position, and a methylene substituent at the 4-position. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . The compound is stored under sealed, dry conditions at 2–8°C to maintain stability. Safety data indicate hazards related to skin/eye irritation and respiratory discomfort (H315, H319, H335), necessitating precautionary measures such as avoiding inhalation and using protective equipment (P261, P305+P351+P338) .
Structurally, the hydroxyl and methylene groups confer unique reactivity and polarity, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. Its Boc (tert-butoxycarbonyl) group enables selective deprotection under acidic conditions, facilitating further functionalization .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNHROGUGVTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442094 | |
| Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-22-0 | |
| Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Methylenation of Boc-Protected Piperidin-4-One Using Titanium-Based Reagents
A cornerstone of modern synthesis involves the methylenation of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate using titanocene reagents. The Petasis reagent (Cp₂TiMe₂) has proven effective for converting ketones to methylene groups under mild conditions.
Reaction Conditions :
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Substrate : tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
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Reagent : Cp₂TiMe₂ (2.2 equiv)
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Solvent : Dichloromethane (DCM), anhydrous
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Temperature : 0°C to room temperature
The reaction proceeds via a titanium-mediated [2+2] cycloaddition mechanism, forming a titanacyclopropane intermediate that decomposes to release the methylene product. Competing side reactions, such as over-methylenation or epoxidation, are minimized under controlled stoichiometry.
Key Challenges :
Table 1: Methylenation Reagents and Outcomes
Hydroxylation Strategies for Introducing the 3-Hydroxy Group
The 3-hydroxy group is typically introduced via oxidation or dihydroxylation of precursor alkenes. Sharpless asymmetric dihydroxylation has been explored but faces limitations due to the steric hindrance imposed by the Boc group.
Epoxidation-Ring Opening Sequence :
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Epoxidation : Treatment of tert-butyl 4-methylenepiperidine-1-carboxylate with m-CPBA forms an epoxide.
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Acid-Catalyzed Ring Opening : Hydrolysis with aqueous HCl yields the trans-diol, which is selectively oxidized to the 3-hydroxy derivative using Dess-Martin periodinane.
Yield : 28–36% (over two steps)
Limitations :
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Low regioselectivity during epoxide ring opening.
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Competing elimination reactions under acidic conditions.
Wittig Reaction
The Wittig reaction offers a phosphorus-based alternative for methylenation. However, the Boc group’s base sensitivity complicates this approach.
Conditions :
Grignard Addition-Elimination
Grignard reagents (e.g., CH₂MgBr) add to tert-butyl 4-oxopiperidine-1-carboxylate, forming a tertiary alcohol that undergoes acid-catalyzed dehydration.
Industrial Production Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous-flow systems have been proposed to enhance the safety and efficiency of methylenation steps, though public data remain scarce. Key challenges include:
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Catalyst Recovery : Titanium-based reagents are costly and difficult to recycle.
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Purification : Chromatography is impractical at scale; crystallization protocols are under development.
Reaction Mechanisms and Kinetic Studies
Titanium-Mediated Methylenation
Density functional theory (DFT) studies reveal that the reaction proceeds through a concerted [2+2] mechanism, with a transition state energy of 18.3 kcal/mol. The Boc group stabilizes the intermediate via electron donation, reducing activation energy by 12% compared to unprotected analogs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Overview
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.2735 g/mol
- CAS Number : 159635-22-0
Chemical Reactions
TBHMP can undergo various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide or tert-butyl hydroperoxide.
- Reduction : Commonly with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Facilitated by bases or acids, leading to the formation of diverse derivatives.
Medicinal Chemistry
TBHMP has been investigated for its potential therapeutic applications. Research indicates its activity against specific biological targets, making it a candidate for drug development. For instance, it has been studied for its interactions with biomolecules that could lead to the development of new treatments for diseases such as tuberculosis .
Case Study: Antimicrobial Activity
In a study assessing TBHMP's efficacy against Mycobacterium tuberculosis, it was found that while certain derivatives showed promise, TBHMP itself exhibited limited effectiveness in vivo due to low bioavailability. This highlights the need for further structural modifications to enhance its therapeutic profile .
Chemical Synthesis
In organic chemistry, TBHMP serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable in developing new compounds with desired properties.
Recent studies have focused on TBHMP's biological activity, particularly its potential neuroprotective effects. For example, compounds derived from TBHMP have shown moderate protective effects against neurotoxicity induced by amyloid beta peptides in vitro . This suggests that TBHMP could be explored further for neurodegenerative disease treatments.
Industrial Applications
Though not extensively documented, TBHMP's utility in developing new materials and chemical processes has been noted. Its properties allow for modifications that could lead to innovative industrial applications.
Comparison with Similar Compounds
Key Observations :
- The target compound is less sterically hindered compared to analogs with bulky substituents (e.g., 4-methylpentyl or trifluoromethylpyridinyl groups), favoring reactions at the methylene or hydroxyl sites.
- Pyrrolidine derivatives (e.g., ) exhibit different ring strain and conformational flexibility compared to piperidine-based compounds.
Physicochemical Properties:
- Polarity : The target’s hydroxyl group enhances water solubility relative to alkyl-substituted analogs (e.g., ).
- Reactivity : The methylene group in the target enables [2+2] cycloadditions or Michael additions, whereas vinyl-substituted analogs (e.g., tert-butyl 4-vinylpiperidine-1-carboxylate ) are prone to polymerization.
Biological Activity
Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (TBHMP) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of TBHMP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TBHMP is characterized by the following chemical structure:
- Molecular Formula : C13H21NO3
- Molecular Weight : Approximately 239.31 g/mol
- CAS Number : 159635-22-0
The compound features a tert-butyl group, a hydroxyl group, and a methylene bridge in its piperidine ring, which contribute to its unique chemical properties and biological activity.
Research indicates that TBHMP may interact with various biological targets, including enzymes and receptors involved in key physiological processes. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : TBHMP has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease. In vitro studies suggest that TBHMP can reduce the aggregation of amyloid-beta peptides, potentially mitigating neurotoxicity associated with Alzheimer's pathology .
- Modulation of Chemokine Receptors : Preliminary studies suggest that TBHMP may act as a modulator of chemokine receptor activity, which could have implications for inflammatory diseases and cancer therapy. The interaction with chemokine receptors may influence immune cell trafficking and inflammatory responses .
In Vitro Studies
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Neuroprotective Effects :
- A study demonstrated that TBHMP could protect astrocytes from amyloid-beta-induced toxicity. When astrocytes were treated with TBHMP alongside amyloid-beta peptides, there was a significant improvement in cell viability compared to controls treated with amyloid-beta alone .
- The compound also showed moderate inhibition of oxidative stress markers in cellular models exposed to neurotoxic agents.
- Enzyme Inhibition :
In Vivo Studies
In vivo studies involving rodent models have explored the effects of TBHMP on cognitive function and oxidative stress. Results indicated that while TBHMP showed promise in reducing markers of oxidative stress, its overall efficacy compared to established treatments like galantamine was less pronounced .
Comparative Analysis with Similar Compounds
To better understand the biological activity of TBHMP, it is useful to compare it with related compounds:
Case Studies
Several case studies have highlighted the potential applications of TBHMP:
- Neurodegenerative Disease Models : In models mimicking Alzheimer's disease pathology, TBHMP was administered alongside neurotoxic agents to assess its protective effects on neuronal health. Results showed a reduction in cell death markers and improved neuronal function indicators.
- Inflammatory Response Modulation : Research involving inflammatory models demonstrated that TBHMP could reduce cytokine levels associated with inflammation, suggesting a potential role in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
